REACTION_CXSMILES
|
[CH2:1]([OH:5])[CH2:2][CH2:3][CH3:4].[CH2:6]([Si:8]([CH2:12][CH3:13])([CH2:10][CH3:11])Cl)[CH3:7].Cl>[Cl-].C([N+](CC)(CC)CC1C=CC=CC=1)C.CC1C=CC(C)=CC=1>[CH2:1]([O:5][Si:8]([CH2:12][CH3:13])([CH2:10][CH3:11])[CH2:6][CH3:7])[CH2:2][CH2:3][CH3:4] |f:3.4|
|
Name
|
|
Quantity
|
0.1 mol
|
Type
|
reactant
|
Smiles
|
C(CCC)O
|
Name
|
|
Quantity
|
0.15 mol
|
Type
|
reactant
|
Smiles
|
C(C)[Si](Cl)(CC)CC
|
Name
|
|
Quantity
|
0.0005 mol
|
Type
|
catalyst
|
Smiles
|
[Cl-].C(C)[N+](CC1=CC=CC=C1)(CC)CC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CC=1C=CC(=CC1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux (80°-110° C.)
|
Type
|
DISTILLATION
|
Details
|
the product was worked up by fractional distillation at reduced pressure
|
Name
|
|
Type
|
|
Smiles
|
C(CCC)O[Si](CC)(CC)CC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |